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molecular formula C11H12O4 B8427438 (5-Acetyl-2-hydroxy-phenyl)-acetic acid methyl ester

(5-Acetyl-2-hydroxy-phenyl)-acetic acid methyl ester

Cat. No. B8427438
M. Wt: 208.21 g/mol
InChI Key: OEOVKYCQSLJIDL-UHFFFAOYSA-N
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Patent
US05922697

Procedure details

To a solution of aluminum chloride (35.0 g, 262.5 mmol) in dichloromethane (75 mL) was added a solution of (2-Methoxy-phenyl)-acetic acid methyl ester (13.5 g, 75.0 mmol) and acetyl chloride (5.86 mL, 82.5 mmol)in dichloromethane (75 mL) dropwise. After the addition was complete the reaction was heated to reflux for 5 hours. The reaction mixture was then cooled and carefully poured onto a mixture of ice and water. The aqueous layer was then extracted with ethyl acetate (2×400 mL). The combined extracts were then washed with saturated sodium chloride (1×100 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield a solid. 1H NMR (400 MHz, DMSO): δ 10.51 (s, 1H), 7.79 (m, 2H), 6.88 (d, 1H), 3.63 (s, 2H), 3.59 (s, 3H), 2.47 (s, 3H). Mass Spectrum (Chemical Ionization, 1% NH3 in CH4) m/z 209 (M+H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
5.86 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7](=[O:17])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15]C.[C:18](Cl)(=[O:20])[CH3:19].N>ClCCl.C.O>[CH3:5][O:6][C:7](=[O:17])[CH2:8][C:9]1[CH:14]=[C:13]([C:18](=[O:20])[CH3:19])[CH:12]=[CH:11][C:10]=1[OH:15] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
13.5 g
Type
reactant
Smiles
COC(CC1=C(C=CC=C1)OC)=O
Name
Quantity
5.86 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ethyl acetate (2×400 mL)
WASH
Type
WASH
Details
The combined extracts were then washed with saturated sodium chloride (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a solid

Outcomes

Product
Name
Type
Smiles
COC(CC1=C(C=CC(=C1)C(C)=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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